An In-depth Technical Guide to 2,3-Dimethylanthraquinone
An In-depth Technical Guide to 2,3-Dimethylanthraquinone
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3-Dimethylanthraquinone, intended for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights grounded in established scientific principles, covering its synthesis, chemical properties, core applications, and safety profile.
Section 1: Core Chemical Identity and Physicochemical Properties
2,3-Dimethylanthraquinone is a polycyclic aromatic hydrocarbon and a derivative of anthraquinone. Its rigid, planar structure and electron-deficient quinone core are central to its chemical reactivity and broad utility.
1.1. Identifiers and Molecular Structure
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Chemical Name: 2,3-dimethylanthracene-9,10-dione[1]
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CAS Number: 6531-35-7[2]
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Molecular Formula: C₁₆H₁₂O₂
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Molecular Weight: 236.27 g/mol [2]
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InChI Key: KIJPZYXCIHZVGP-UHFFFAOYSA-N
1.2. Physicochemical Data
A summary of key physical and chemical properties is presented in the table below, providing a baseline for its handling, purification, and application in various solvent systems.
| Property | Value | Source(s) |
| Appearance | Solid, Powder | [2][3] |
| Melting Point | 210-212 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [3] |
| Storage | Store at room temperature, desiccated | [3][4] |
Section 2: Synthesis and Mechanistic Rationale
The most reliable and high-yielding synthesis of 2,3-Dimethylanthraquinone is achieved through a two-step process involving a Diels-Alder reaction followed by an oxidative dehydrogenation. This pathway is notable for its efficiency in constructing the tricyclic core.
2.1. Synthetic Workflow Overview
The overall process transforms readily available starting materials into the target anthraquinone structure with high fidelity. The workflow is robust and scalable.[4]
Caption: High-level workflow for the synthesis of 2,3-Dimethylanthraquinone.
2.2. Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure published in Organic Syntheses, which serves as a self-validating system due to its reproducibility.[4]
Part A: Diels-Alder Reaction ([4+2] Cycloaddition)
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Setup: In a 1-liter round-bottomed flask equipped with an efficient reflux condenser, combine 1,4-naphthoquinone (80 g, 0.5 mole) and 2,3-dimethyl-1,3-butadiene (80 g, 1 mole) in 300 mL of ethanol.
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Reaction: Heat the solution to reflux and maintain for 5 hours.
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Causality: The thermal energy supplied during reflux is essential to overcome the activation energy of this pericyclic reaction, allowing the concerted formation of two new carbon-carbon bonds. The conjugated diene (dimethylbutadiene) reacts with the dienophile (naphthoquinone) to form the cyclohexene ring of the adduct.[4]
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Isolation: Cool the solution and place it in a refrigerator for 10-12 hours to facilitate complete crystallization.
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Purification: Filter the resulting crystalline mass and wash with 50 mL of cold ethanol to remove unreacted starting materials. The product is the adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, which appears as white, feathery crystals.
Caption: The concerted mechanism of the Diels-Alder cycloaddition step.
Part B: Oxidative Dehydrogenation (Aromatization)
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Setup: In a 1-liter three-necked flask equipped with a reflux condenser and an air inlet tube, dissolve the adduct from Part A (40 g) in 600 mL of a 5% ethanolic potassium hydroxide solution.
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Reaction: Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and the initial green color will transition to yellow.
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Causality: The basic medium (ethanolic KOH) facilitates the tautomerization of the enone intermediate. Oxygen from the air then acts as the terminal oxidant, driving the dehydrogenation of the tetrahydro-anthraquinone adduct to the thermodynamically stable, fully aromatic anthraquinone system. This process is an autoxidation.[4]
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Isolation: Filter the precipitated yellow quinone with suction.
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Purification: Wash the product sequentially with 200 mL of water, 100 mL of ethanol, and finally 50 mL of ether to yield the pure, air-dried 2,3-Dimethylanthraquinone. The overall yield for both steps is approximately 90%.[4]
Section 3: Key Industrial and Research Applications
The unique electronic and structural features of 2,3-Dimethylanthraquinone make it a valuable compound in several fields.
3.1. Hydrogen Peroxide Production (Anthraquinone Process)
2,3-Dimethylanthraquinone and other alkylated anthraquinones are critical catalysts in the industrial production of hydrogen peroxide via the Riedl–Pfleiderer process. The process hinges on a continuous catalytic cycle of reduction and oxidation.[5]
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Hydrogenation: The alkylanthraquinone is reduced with hydrogen over a palladium catalyst to its hydroquinone form (anthrahydroquinone).
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Oxidation: This reduced form is then oxidized by bubbling air through the solution, which regenerates the starting alkylanthraquinone and produces hydrogen peroxide.
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Extraction: The hydrogen peroxide is subsequently extracted with water. The regenerated anthraquinone remains in the organic phase and is recycled, making the process highly efficient.[5]
Caption: Catalytic cycle of the anthraquinone process for H₂O₂ production.
3.2. Photoinitiator for Polymerization
In UV-curing systems for coatings, adhesives, and inks, 2,3-Dimethylanthraquinone can function as a photoinitiator.[6] Upon absorption of UV light, the anthraquinone molecule is promoted to an excited triplet state. This highly energetic species can then abstract a hydrogen atom from a suitable donor (like a solvent or an amine co-initiator), generating free radicals that initiate the polymerization chain reaction.[2][6]
3.3. Intermediate in Chemical Synthesis
2,3-Dimethylanthraquinone serves as a versatile building block in organic synthesis. Its stable aromatic core can be further functionalized, making it a key precursor for:
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Dyes and Pigments: It forms the chromophore for various high-performance dyes used in textiles and plastics.[6][7]
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Pharmaceuticals: It is a starting reagent for synthesizing more complex molecules. For instance, it is used in the regioselective synthesis of 6-amino-2,3-anthracenedimethanol, a compound of interest in medicinal chemistry.
Section 4: Analytical Characterization
Proper characterization is crucial for confirming the identity and purity of 2,3-Dimethylanthraquinone. Standard analytical techniques provide a detailed fingerprint of the molecule.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.
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Aromatic Protons (4H): Two multiplets in the range of δ 7.5-8.5 ppm, corresponding to the protons on the unsubstituted benzene ring.
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Aromatic Protons (2H): A singlet around δ 8.0 ppm for the two equivalent protons on the dimethyl-substituted ring.
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Methyl Protons (6H): A sharp singlet around δ 2.5 ppm, as the two methyl groups are chemically equivalent.
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¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each unique carbon environment.
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Carbonyl Carbons (C=O): Expected in the highly deshielded region, around δ 180-185 ppm.
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Aromatic Carbons: Multiple signals between δ 125-145 ppm. The methyl-substituted carbons (C2, C3) and the carbons at the ring junctions will have distinct chemical shifts.
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Methyl Carbons (-CH₃): A signal in the aliphatic region, typically around δ 20 ppm.
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4.2. Chromatographic and Spectrometric Methods
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High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reverse-phase HPLC with a C18 column. A mobile phase of acetonitrile and water with UV detection (around 254 nm or 330 nm) provides excellent resolution and quantification.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 236.[7]
Section 5: Safety, Toxicology, and Handling
Understanding the toxicological profile and handling requirements is paramount for safe laboratory and industrial use.
5.1. Hazard Classification
2,3-Dimethylanthraquinone is classified with the following GHS hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
5.2. Recommended Personal Protective Equipment (PPE)
Standard laboratory PPE should be employed when handling this compound:
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Eye Protection: Safety glasses or goggles.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile).
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Respiratory Protection: Use in a well-ventilated fume hood. For handling large quantities or generating dust, a dust mask (e.g., N95) is recommended.
5.3. Toxicological Insights and Carcinogenicity
While specific long-term toxicology studies on 2,3-Dimethylanthraquinone are limited, data on the parent compound, anthraquinone, provides critical context. The National Toxicology Program (NTP) conducted feed studies on anthraquinone in rats and mice. Their findings concluded that anthraquinone caused cancer of the kidney and urinary bladder in male and female rats, and liver cancer in female rats and in both male and female mice.[5] Although this data pertains to the parent molecule, it suggests that anthraquinone derivatives should be handled with caution as potential carcinogens. One supplier source explicitly states that 2,3-Dimethylanthraquinone shows carcinogenicity.[3]
References
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Chem-Impex. (n.d.). 2,3-Dimethylanthraquinone. Retrieved January 10, 2026, from [Link]
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BioCrick. (n.d.). 2,3-Dimethylanthraquinone | CAS:6531-35-7. Retrieved January 10, 2026, from [Link]
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PubChem. (n.d.). 2,3-Dimethylanthraquinone. Retrieved January 10, 2026, from [Link]
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The Good Scents Company. (n.d.). 2,3-dimethyl anthraquinone. Retrieved January 10, 2026, from [Link]
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MySkinRecipes. (n.d.). 2,3-Dimethylanthraquinone. Retrieved January 10, 2026, from [Link]
- U.S. Patent No. 5,723,675. (1998). Method for preparing anthraquinones.
- U.S. Patent No. 3,009,782. (1961). Production of hydrogen peroxide by anthraquinone process in the presence of a fixed bed catalyst.
- U.S. Patent No. 2,995,424. (1961). Hydrogen peroxide via tetrahydroanthraquinone.
- U.S. Patent No. 5,662,878. (1997). Process for the production of hydrogen peroxide.
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National Toxicology Program. (2005). NTP technical report on the toxicology and carcinogenesis studies of anthraquinone (CAS No. 84-65-1) in F344/N rats and B6C3F1 mice (Feed Studies). PubMed. [Link]
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Innovation.world. (n.d.). The Anthraquinone Process For H₂O₂ Production. Retrieved January 10, 2026, from [Link]
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Wikipedia. (n.d.). Anthraquinone process. Retrieved January 10, 2026, from [Link]
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Pharmaffiliates. (n.d.). 2,3-Dimethylanthraquinone. Retrieved January 10, 2026, from [Link]
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Allen, C. F. H., & Bell, A. (1942). 2,3-Dimethylanthraquinone. Organic Syntheses, 22, 37. [Link]
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